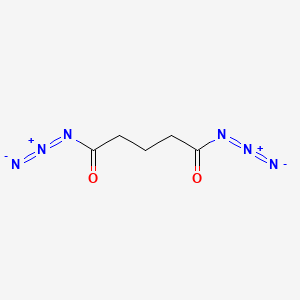![molecular formula C15H14OS B14490502 (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone CAS No. 64000-69-7](/img/structure/B14490502.png)
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone is an organic compound with the molecular formula C16H16OS It is a member of the methanone family, characterized by the presence of a ketone group bonded to two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4 or LiAlH4, ethanol or ether as solvent, low temperature.
Substitution: HNO3 for nitration, Br2 for bromination, sulfuric acid (H2SO4) as catalyst, controlled temperature.
Major Products Formed
Oxidation: Formation of (2-Methylphenyl)[4-(methylsulfonyl)phenyl]methanone.
Reduction: Formation of (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity. The pathways involved may include the inhibition of enzymes or the modulation of receptor activity, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-Dimethylphenyl)[4-(methylsulfanyl)phenyl]methanone
- (4-Methoxyphenyl)[2,4,6-trimethylphenyl]methanone
- (3,4-Dimethylphenyl)[3-nitrophenyl]methanone
Uniqueness
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone is unique due to the presence of both a methylsulfanyl group and a ketone group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in various research applications.
Propiedades
Número CAS |
64000-69-7 |
|---|---|
Fórmula molecular |
C15H14OS |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
(2-methylphenyl)-(4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C15H14OS/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 |
Clave InChI |
MSILRDAZLIPHLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


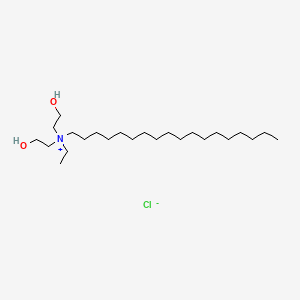
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
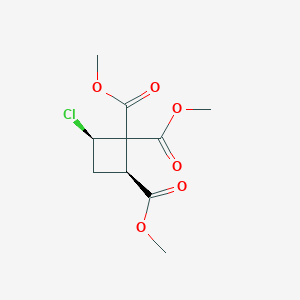

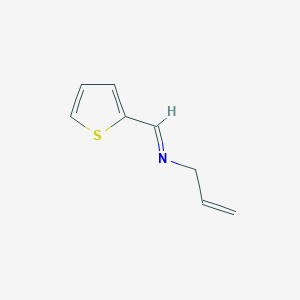

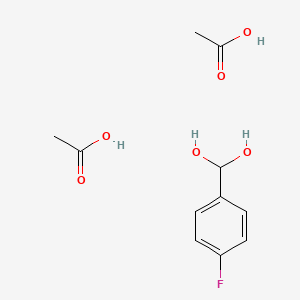

![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
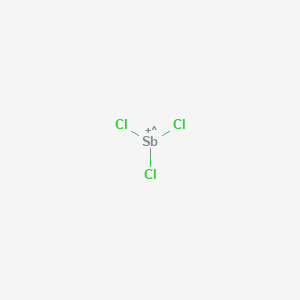
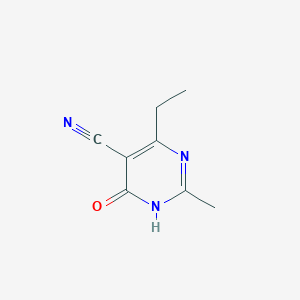
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)

